Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
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Overview
Description
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound with significant applications in medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a bromine atom at the 6th position. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The reaction conditions involve using enaminonitriles and benzohydrazides in dry toluene at 140°C under microwave conditions. This method demonstrates good functional group tolerance and results in high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters and amides.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Condensation Agents: For condensation reactions, agents like carbodiimides and acid chlorides are used.
Cycloaddition Reagents: For cycloaddition reactions, dienophiles such as alkenes and alkynes are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like amines and thioethers are formed.
Condensation Products: Esters and amides are the major products.
Cycloaddition Products: Various fused heterocyclic compounds are formed.
Scientific Research Applications
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological Research: The compound is used to study the effects of triazole-containing molecules on biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of biological pathways involved in inflammation, cell proliferation, and immune response.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the carboxylate group.
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but has a methyl group instead of a carboxylate group.
Uniqueness
Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to the presence of both the bromine atom and the carboxylate group, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and industrial synthesis.
Properties
IUPAC Name |
methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-5(9)3-12-7(6)10-4-11-12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZZFQIVHPQZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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